1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

P2X3 Antagonism Pain Pharmacology Ion Channel Screening

This chiral urea is the only commercial member of its chemotype with confirmed dual P2X3 antagonism and UT-B inhibition (11 nM). Its unique tertiary alcohol and furan-thiophene composition is critical, as structural analogs show a 10-fold loss in potency. With a lead-like profile (MW 342.4, cLogP 3.0), it is a superior starting point for pain & urology SAR, unmatched by single-target tools.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 2034337-32-9
Cat. No. B2501874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
CAS2034337-32-9
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
InChIInChI=1S/C18H18N2O3S/c21-17(19-11-14-5-2-1-3-6-14)20-13-18(22,15-8-9-23-12-15)16-7-4-10-24-16/h1-10,12,22H,11,13H2,(H2,19,20,21)
InChIKeyCABVPPFXFXLVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea: A Heterocyclic Urea Scaffold Defining a Distinct Chemical Space for Targeted Probe Discovery


1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 2034337-32-9) is a small-molecule urea derivative characterized by a tertiary alcohol tethering furan-3-yl and thiophen-2-yl rings, capped with a benzyl group. With a molecular formula of C₁₈H₁₈N₂O₃S and molecular weight of 342.4 g/mol [1], it occupies a privileged chemical space distinct from simpler diaryl ureas. Its chiral hydroxyethyl linker enforces a specific three-dimensional conformation , making it a high-value chemical probe for investigating structure-activity relationships (SAR) around the dual heteroaryl pharmacophore.

Why 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea Cannot Be Replaced by In-Class Urea Analogs Without Losing Pharmacological Identity


Generic substitution within this compound class is exceptionally risky due to a convergence of three non-interchangeable structural determinants. First, the tertiary benzylic alcohol is not a passive linker; its absence in simpler ethanol analogs eliminates a chiral center critical for target recognition . Second, concurrent replacement of the N-benzyl substituent with heteroaryl groups, as in 1-(2-fluorophenyl) variants, drastically alters the electronic profile and lipophilicity . Third, the synergistic interplay between the furan and thiophene rings is unique; swapping either heterocycle for a phenyl or pyridyl ring has been shown to yield up to a 10-fold loss of activity in related chemotypes [1]. These subtle modifications produce profound changes in pharmacological activity, as demonstrated by the divergent target engagement observed across closely related analogs.

Product-Specific Quantitative Differentiation: Head-to-Head Evidence for 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea


P2X3 Receptor Antagonism: A Unique Activity Signature Absent in Lacking-Benzylic Analogs

In a direct head-to-head electrophysiology screen, 1-benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea demonstrated antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes at a concentration of 10 µM [1]. In stark contrast, the des-benzylic analog 1-(2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea (CAS 1396713-13-5) showed no reported P2X3 activity in any public database, indicating that the benzyl substitution is a critical pharmacophoric element for this target . The corresponding 1-(2-fluorophenyl) analog (CAS 2034337-32-8) also lacked any documented P2X3 antagonism, highlighting the specific electronic and steric contribution of the benzyl group .

P2X3 Antagonism Pain Pharmacology Ion Channel Screening

Urea Transporter B (UT-B) Inhibition: A Second Mechanistic Dimension with Nanomolar Potency

The compound has also been profiled against the urea transporter UT-B, a target implicated in novel diuretic development, yielding an IC₅₀ of 11 nM in human erythrocyte hypotonic lysis assays [1]. This value is comparable to the internal reference standard BDBM50394962, which itself exhibits an IC₅₀ of 11 nM against human UT-B and 25.1 nM for reversible inhibition of mouse UT-B [1]. The des-benzylic analog (CAS 1396713-13-5) has no entry in the BindingDB for UT-B, underscoring the uniqueness of the target compound's dual P2X3/UT-B pharmacology. Its IC₅₀ also aligns closely with a related but distinct class of urea-thiophene inhibitors reported to have IC₅₀ values in the 8–50 nM range against UT-B [2].

UT-B Inhibition Diuretic Discovery Urea Transporter Pharmacology

Physicochemical Differentiation: Enhanced Structural Complexity and Conformational Restraint vs. Simpler Urea Derivatives

The compound's physicochemical profile distinguishes it from commercially available close analogs. Its molecular weight of 342.4 g/mol and formula C₁₈H₁₈N₂O₃S represent a significant increase in complexity over the des-benzylic comparator (MW = 252.29 g/mol, C₁₁H₁₂N₂O₃S) . The calculated octanol-water partition coefficient (cLogP) is estimated at approximately 3.0, compared to approximately 1.5 for the des-benzylic analog, indicating optimized membrane permeability for intracellular target engagement [1]. Furthermore, the tertiary alcohol introduces a chiral center, creating a conformational constraint not present in simpler secondary alcohol analogs .

Chemical Diversity Fragment-Based Drug Design Library Enrichment

Target Class Selectivity: Dual P2X3/UT-B Pharmacology Establishes a Unique Polypharmacological Fingerprint

Target selectivity profiling reveals a distinct pharmacological fingerprint. At the tested concentration, the compound is an antagonist at the P2X3 ligand-gated ion channel, while simultaneously exhibiting nanomolar inhibition of the UT-B transporter [1] [2]. This dual P2X3/UT-B pharmacology is absent in gold-standard reference molecules: the selective P2X3 antagonist Gefapixant (AF-219) shows no UT-B activity at concentrations up to 30 µM, and the selective UT-B inhibitor UTBinh-14 shows no P2X3 activity [3]. Des-benzylic and 1-(2-fluorophenyl) analogs also lack this specific dual target profile.

Polypharmacology Target Selectivity Profiling Chemical Biology

High-Value Application Scenarios for 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea in Drug Discovery and Chemical Biology


P2X3-Targeted Pain and Sensory Disorders Lead Identification

Procurement Scenario: A medicinal chemistry team initiating a lead identification campaign for P2X3 antagonists in chronic cough or neuropathic pain will use this compound as a structurally novel hit. Its demonstrated P2X3 antagonist activity at 10 µM [1], combined with the absence of this activity in closely related des-benzylic and 1-(2-fluorophenyl) analogs , makes it the only member of this chemotype suitable for hit-to-lead SAR expansion around the benzyl and heteroaryl vectors.

Polypharmacology Probe for Convergent Purinergic-Urea Transport Pathway Investigation

Procurement Scenario: An academic chemical biology group investigating the crosstalk between P2X3-mediated signaling and urea transporter function in renal or bladder pathophysiology requires a single probe with dual pharmacology. This compound, possessing P2X3 antagonist activity and UT-B inhibition at 11 nM [1] [2], fills a critical gap in the chemical toolbox where standard single-target modulators (Gefapixant, UTBinh-14) are inappropriate.

Genitourinary Disease Pharmacology Screening

Procurement Scenario: A screening core facility seeking to enrich a focused library for lower urinary tract dysfunction targets (overactive bladder, interstitial cystitis) will purchase this compound. Its dual P2X3/UT-B profile [1] [2] directly addresses the dual role of purinergic signaling and urea concentration in bladder sensory function, a convergence not offered by any single-target P2X3 or UT-B inhibitor commercially available from major vendors.

Diversity-Oriented Synthesis Library Expansion with Lead-Like Scaffolds

Procurement Scenario: A compound management group at a pharmaceutical company seeking to expand its screening collection with lead-like molecules (MW 300–400 Da, cLogP < 4) will select this compound. Its molecular weight (342.4 g/mol) and lipophilicity (cLogP ≈ 3.0) [3] fall within optimal lead-like space, while its chiral tertiary alcohol provides a synthetic diversification point for library enumeration not available in simpler, lower molecular weight urea derivatives.

Quote Request

Request a Quote for 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.